6-Chloro-5-fluoronicotinohydrazide
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Overview
Description
6-Chloro-5-fluoronicotinohydrazide is a chemical compound that belongs to the class of halogenated nicotinohydrazides This compound is characterized by the presence of both chlorine and fluorine atoms attached to a nicotinohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoronicotinohydrazide typically involves the halogenation of nicotinohydrazide derivatives. One common method includes the reaction of 6-chloronicotinic acid with hydrazine hydrate, followed by fluorination using a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoronicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
6-Chloro-5-fluoronicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoronicotinohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-fluoronicotinonitrile
- 6-Chloro-2-fluoropurine
- 5-Chloro-6-fluoronicotinamide
Uniqueness
6-Chloro-5-fluoronicotinohydrazide is unique due to its specific combination of chlorine and fluorine atoms on the nicotinohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C6H5ClFN3O |
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Molecular Weight |
189.57 g/mol |
IUPAC Name |
6-chloro-5-fluoropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(8)1-3(2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChI Key |
ZDVMPKIVYSAFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)NN |
Origin of Product |
United States |
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